molecular formula C19H17NO4 B11387205 N-(2-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387205
M. Wt: 323.3 g/mol
InChI Key: HCDYCSOFDOQRAJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-ethoxyaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromene ring or the phenyl ring can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a potential lead compound for drug discovery.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathway involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may interact with key signaling molecules involved in disease progression .

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(2-fluorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(2-chlorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Comparison: Compared to its analogs, N-(2-ethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets. For instance, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications. Additionally, the electronic effects of the ethoxy group can alter the compound’s reactivity in chemical reactions, providing distinct advantages in synthetic chemistry .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-3-23-17-7-5-4-6-14(17)20-19(22)18-11-15(21)13-10-12(2)8-9-16(13)24-18/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

HCDYCSOFDOQRAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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